

Technical Support Center: 5-Aminoquinolin-2-ol Hydrochloride Recrystallization

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Compound of Interest

Compound Name: *5-Aminoquinolin-2-ol hydrochloride*
CAS No.: *372078-44-9*
Cat. No.: *B3263329*

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Topic: Purification & Solvent Selection for **5-Aminoquinolin-2-ol Hydrochloride** Ticket ID: #REC-5AQ-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Solvent Selection Strategy

Compound Profile:

- Target: **5-aminoquinolin-2-ol hydrochloride** (also known as 5-amino-2(1H)-quinolinone HCl).
- Key Application: Critical intermediate for Rebamipide and Brexpiprazole synthesis.
- Physicochemical Challenges:
 - Tautomerism: Exists in equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms. The HCl salt locks the protonation state, but improper solvent pH can cause dissociation.

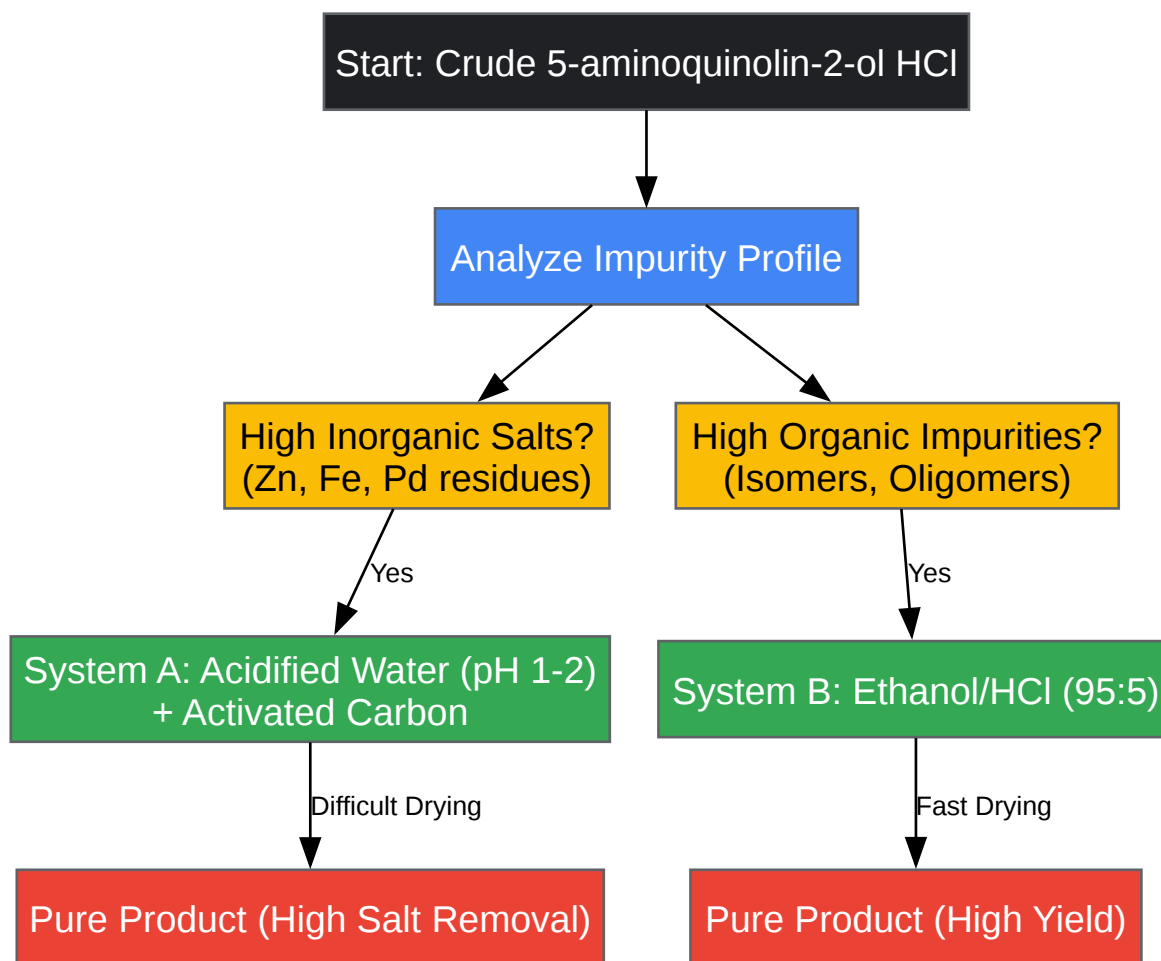
- Oxidation: The C5-amino group is highly susceptible to air oxidation, leading to "vermillion" or dark brown impurities (quinoid oligomers).
- Salt Instability: In pure water or neutral alcohols, the salt may disproportionate, releasing the free base which has significantly different solubility.

Recommended Solvent Systems

System Class	Solvent Composition	Role	Technical Rationale
Primary (Recommended)	Ethanol (95%) + conc. HCl (1% v/v)	Single Solvent	High solubility at reflux (C), poor solubility at C. The added HCl suppresses dissociation and stabilizes the amine against oxidation.
Secondary (High Purity)	Water (Acidified, pH < 2)	Single Solvent	Excellent for removing inorganic salts (e.g., Zn/Fe residues from reduction). Requires lyophilization or extended drying due to high hydration energy.
Binary (Anti-Solvent)	Methanol (Solvent) / Ethyl Acetate (Anti-solvent)	Binary System	Use when thermal degradation is a concern. Dissolve in MeOH, then add EtOAc until turbid.

Decision Logic & Workflow (Visualized)

Figure 1: Solvent Selection Decision Tree



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Caption: Decision matrix for selecting the optimal solvent system based on the impurity profile of the crude intermediate.

Detailed Experimental Protocol

Objective: Purify 10g of crude 5-aminoquinolin-2-ol HCl.

Safety Warning: 5-aminoquinolines are potential mutagens. Handle in a fume hood.

Step-by-Step Methodology

- Preparation of Solvent:
 - Prepare 100 mL of Acidified Ethanol by mixing 99 mL of Ethanol (95% or absolute) with 1 mL of concentrated HCl (37%).

- Why: The excess proton source shifts the equilibrium entirely to the salt form, preventing the "oiling out" of the free base.
- Dissolution (Deoxygenated):
 - Charge 10g crude solid into a round-bottom flask.
 - Add 60 mL Acidified Ethanol.[1]
 - CRITICAL: Sparge with Nitrogen () for 5 minutes before heating.
 - Heat to reflux (C). If not fully dissolved, add solvent in 5 mL increments.
- Impurity Scavenging:
 - Once dissolved, add Activated Carbon (0.5g) (e.g., Darco G-60).
 - Reflux for 15 minutes.
 - Mechanism:[2][3] Carbon preferentially adsorbs high-molecular-weight colored oxidation byproducts (poly-quinolines).
- Hot Filtration:
 - Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.
 - Note: Do not let the solution cool during filtration to avoid premature crystallization in the funnel.
- Crystallization:
 - Allow filtrate to cool to room temperature slowly (over 1 hour) with gentle stirring.
 - Cool further to

C in an ice bath for 2 hours.

- Isolation:
 - Filter crystals via vacuum filtration.[4]
 - Wash cake with 10 mL of cold Ethanol/EtOAc (1:1 mixture).
 - Dry under vacuum at

C.

Troubleshooting Guide (FAQ)

Q1: My product is turning pink/red during recrystallization. Why?

Diagnosis: Oxidative degradation. Mechanism: Aminoquinolines readily oxidize to form quinone-imine type species (related to quinhydrone complexes) which are intensely colored.

Solution:

- Ensure the solvent is acidic. The protonated amine () is electron-deficient and resistant to oxidation.
- Perform the entire dissolution and cooling process under a Nitrogen or Argon atmosphere.
- Increase the amount of activated charcoal during the hot filtration step.[4]

Q2: The product "oiled out" instead of crystallizing.

Diagnosis: Phase separation of the free base or supersaturation overshoot. Cause:

- pH too high: If the HCl is lost (volatilized), the compound reverts to the free base (5-aminoquinolin-2-ol), which is less soluble and melts at a lower temperature, forming an oil.
- Cooling too fast: Rapid cooling traps impurities and solvent, creating a metastable oil phase.

Solution:

- Add 1-2 drops of conc. HCl to the hot solution to ensure salt formation.
- Re-heat to dissolve the oil, then seed the solution with a pure crystal at

C.

Q3: The melting point is lower than expected (C).

Diagnosis: Solvate formation or inorganic contamination. Solution:

- If water was used, the compound may form a hydrate. Dry at

C under high vacuum (

) for 24 hours.

- Check for trapped inorganic salts (NaCl/KCl) if the crude came from a reduction using metals. In this case, perform a hot water recrystallization (solubility of organic salt > inorganic salt at high temp is rare, usually reverse: dissolve in hot water, filter off insoluble inorganics if present, or exploit the common ion effect with HCl).

Process Visualization

Figure 2: Recrystallization Workflow



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Caption: Standard Operating Procedure (SOP) flow for the purification of 5-aminoquinolin-2-ol HCl.

References & Authority

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